
4'-Methoxy-4-methyl-7-hydroxyflavylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride is a synthetic flavylium salt, a class of compounds known for their vibrant colors and photochemical properties Flavylium ions are structurally related to anthocyanins, the pigments responsible for the red, blue, and purple colors in many plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under acidic conditions. The reaction proceeds through the formation of a chalcone intermediate, which cyclizes to form the flavylium ion. The final product is obtained by treating the flavylium ion with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the flavylium ion to its corresponding leuco form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Leuco flavylium forms.
Substitution: Various substituted flavylium derivatives depending on the reagents used.
科学的研究の応用
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride has several applications in scientific research:
Chemistry: Used as a model compound to study the photochemical and photophysical properties of flavylium ions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized as a dye in various applications, including textiles and food coloring.
作用機序
The mechanism of action of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride involves its ability to undergo excited state proton transfer (ESPT). Upon light absorption, the compound transitions to an excited state, where it can transfer a proton to a nearby acceptor. This process is highly efficient and can lead to the generation of reactive species that can interact with various molecular targets, including DNA, proteins, and lipids.
類似化合物との比較
Similar Compounds
- 4-Methyl-7-hydroxyflavylium chloride
- 4’,7-Dihydroxyflavylium chloride
- 4-Methoxy-7-hydroxyflavylium chloride
Comparison
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and photophysical properties. Compared to 4-Methyl-7-hydroxyflavylium chloride, the methoxy group at the 4’ position enhances its electron-donating ability, potentially increasing its stability and reactivity in certain reactions. Similarly, compared to 4’,7-Dihydroxyflavylium chloride, the methoxy group provides different solubility and interaction characteristics.
特性
CAS番号 |
83615-98-9 |
|---|---|
分子式 |
C17H15ClO3 |
分子量 |
302.7 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-methylchromenylium-7-ol;chloride |
InChI |
InChI=1S/C17H14O3.ClH/c1-11-9-16(12-3-6-14(19-2)7-4-12)20-17-10-13(18)5-8-15(11)17;/h3-10H,1-2H3;1H |
InChIキー |
KPNXKMQXEHQVLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[O+]C2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



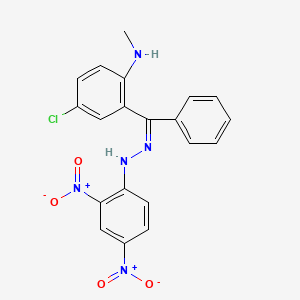
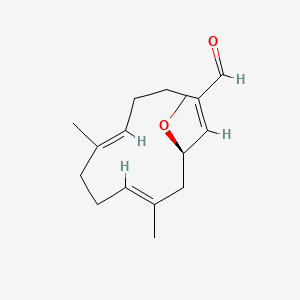
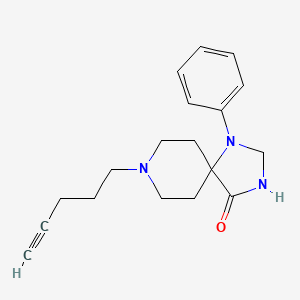
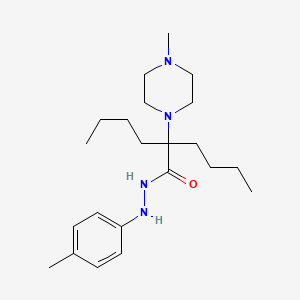
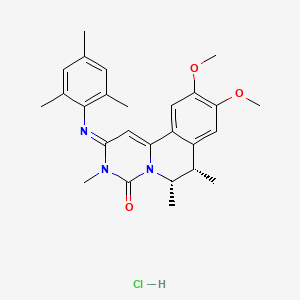
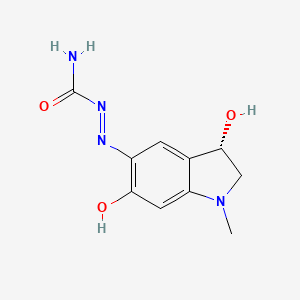
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)


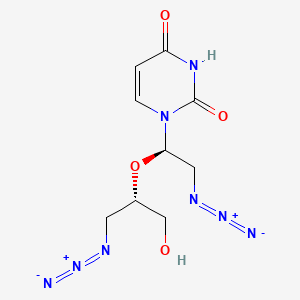

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)

